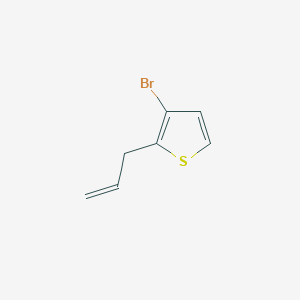

3-(3-Bromo-2-thienyl)-1-propene

Description

Contextualization within Halogenated Thiophene (B33073) Derivatives and Allylic Systems

The chemical behavior of 3-(3-Bromo-2-thienyl)-1-propene is best understood by examining its constituent parts: the halogenated thiophene core and the allylic side chain.

Halogenated Thiophene Derivatives: Thiophene is a five-membered aromatic heterocycle containing a sulfur atom. rwth-aachen.de Its derivatives are foundational components in materials science and medicinal chemistry. rwth-aachen.desemanticscholar.org Halogenated thiophenes, such as 3-bromothiophene (B43185), are particularly important intermediates. The carbon-bromine bond on the thiophene ring is a key site for reactivity, most notably in metal-catalyzed cross-coupling reactions. researchgate.netnih.gov The position of the bromine atom at the 3-position of the thiophene ring influences the electronic properties and reactivity of the molecule. nih.gov Thiophenes are known to undergo electrophilic substitution, and the presence of halogens can direct further functionalization. researchgate.net

Allylic Systems: The allyl group consists of a methylene (B1212753) bridge attached to a vinyl group (−CH₂−CH=CH₂). researchgate.net The position adjacent to the double bond is known as the allylic position, which exhibits enhanced reactivity. nih.gov Allylic C-H bonds are weaker than typical sp³ C-H bonds, making them susceptible to reactions like oxidation and halogenation. researchgate.netresearchgate.net The π-system of the double bond can stabilize adjacent carbocations, radicals, or anions through resonance, making allylic compounds valuable substrates in a variety of substitution and addition reactions. nih.gov This unique reactivity allows for a wide range of chemical transformations. researchgate.net

The combination of these two systems in this compound creates a bifunctional molecule where each site can be addressed with a high degree of chemical selectivity.

Significance as a Versatile Organic Synthon in Contemporary Chemical Synthesis

A synthon is a conceptual unit within a molecule that represents a potential starting material in a retrosynthetic analysis. This compound is a powerful synthon precisely because it possesses two distinct reactive handles that can be manipulated independently.

The primary utility of the 3-bromo-thienyl moiety is its participation in palladium-catalyzed cross-coupling reactions. nih.gov This allows for the formation of new carbon-carbon or carbon-heteroatom bonds at the thiophene ring, enabling the construction of complex biaryl systems or the introduction of various functional groups. Reactions such as the Suzuki, Stille, Heck, and Sonogashira couplings are standard methods for functionalizing aryl halides, and bromo-thiophenes are excellent substrates for these transformations. semanticscholar.org

Concurrently, the allyl group offers a different set of synthetic possibilities. It can undergo:

Addition reactions: The double bond can be subjected to hydrogenation, halogenation, or epoxidation.

Cyclization reactions: The allyl group can act as a handle for intramolecular cyclization, forming new rings fused to the thiophene core. Such strategies are crucial in synthesizing polycyclic aromatic compounds. nih.govrsc.org

Oxidation: The allylic position can be oxidized to introduce hydroxyl or carbonyl groups. researchgate.net

This dual reactivity allows chemists to use this compound as a linchpin in multi-step syntheses. For example, one could first perform a cross-coupling reaction at the bromine site and then elaborate the allyl side chain, or vice-versa, providing significant flexibility in the design of synthetic routes toward complex target molecules, including polymers and pharmacologically active compounds.

Chemical and Physical Properties

Below is a table summarizing the key chemical and physical properties of this compound.

| Property | Value |

| CAS Number | 33892-67-0 echemi.com |

| Molecular Formula | C₇H₇BrS echemi.com |

| Molecular Weight | 203.1 g/mol echemi.com |

| Exact Mass | 201.945 g/mol echemi.com |

| Density | 1.456 g/cm³ echemi.com |

| Boiling Point | 216.466 °C at 760 mmHg echemi.com |

| Flash Point | 84.716 °C echemi.com |

| Refractive Index | 1.577 echemi.com |

| PSA (Polar Surface Area) | 28.2 Ų echemi.com |

| XLogP3 | 3.4 echemi.com |

Detailed Research Findings

The synthetic utility of this compound is rooted in its capacity for selective transformations at its two distinct functional groups.

Reactions at the C-Br Bond: The carbon-bromine bond on the thiophene ring is the primary site for cross-coupling reactions, a cornerstone of modern organic synthesis for creating C-C bonds. In a typical palladium-catalyzed Suzuki coupling, this compound would react with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. This strategy is widely used to synthesize biaryl compounds, which are common motifs in pharmaceuticals and organic materials. nih.govresearchgate.net Similarly, Stille coupling (with organotin reagents), Heck coupling (with alkenes), and Sonogashira coupling (with terminal alkynes) can be employed to introduce a wide variety of substituents at the 3-position of the thiophene ring. semanticscholar.org The efficiency of these reactions on bromo-aromatic substrates is well-documented. researchgate.net

Reactions Involving the Allyl Group: The allyl group provides a second venue for molecular elaboration. One significant pathway is intramolecular cyclization. For instance, after modification of the allyl group to an alkynyl group, electrophile-promoted cyclization can lead to the formation of new fused-ring systems, such as chalcogenophene[2,3-b]thiophenes. rsc.org Such reactions, often catalyzed by iron, copper, or palladium salts, proceed under mild conditions and are a powerful tool for building complex heterocyclic scaffolds. nih.govrsc.org The allyl group itself can also participate directly in cyclization reactions, for instance, in Pauson-Khand type reactions or other metal-catalyzed cycloadditions to form five- or six-membered rings. mdpi.com Furthermore, the double bond of the allyl group can be brominated to form precursors like 2-Bromo-3-(3-bromo-2-thienyl)-1-propene, adding another layer of potential functionalization. bldpharm.com

This orthogonal reactivity makes this compound a highly valuable and versatile building block for constructing complex molecules with precisely controlled architectures.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-bromo-2-prop-2-enylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrS/c1-2-3-7-6(8)4-5-9-7/h2,4-5H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSZKCBQLDLUYFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=C(C=CS1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80500593 | |

| Record name | 3-Bromo-2-(prop-2-en-1-yl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80500593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33892-67-0 | |

| Record name | 3-Bromo-2-(prop-2-en-1-yl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80500593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 3 Bromo 2 Thienyl 1 Propene and Analogous Structures

Strategies for Thiophene (B33073) Ring Functionalization

The precise introduction of substituents onto the thiophene nucleus is a cornerstone for the synthesis of target molecules like 3-(3-Bromo-2-thienyl)-1-propene. Regioselective control is paramount in these transformations.

Regioselective Installation of Bromo Substituents on Thiophene Nucleus

The bromination of thiophene rings can be directed to specific positions through careful selection of reagents and reaction conditions. For instance, the bromination of 3-substituted thiophenes can be influenced by the electronic nature of the substituent. While direct bromination of 3-methylthiophene (B123197) often yields a mixture of isomers, the use of N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide can favor bromination at the 5-position. orgsyn.org

Furthermore, in more complex systems, reaction conditions can be tuned to achieve high regioselectivity. For example, in the synthesis of chlorophyll (B73375) b analogues containing a chlorin (B1196114) macrocycle, bromination using NBS under acidic conditions (10% TFA in CH2Cl2) deactivates ring B and directs bromination preferentially to the 15-position with high yield (87%). acs.org This contrasts with neutral conditions, where a mixture of products is obtained. acs.org This principle of tuning reactivity through reaction media demonstrates a powerful strategy for controlling the site of bromination on complex heterocyclic systems.

A summary of reagents for regioselective bromination is presented below:

| Reagent | Conditions | Selectivity | Reference |

| N-Bromosuccinimide (NBS) | Benzoyl peroxide, refluxing benzene (B151609) | Favors 5-position in 3-methylthiophene | orgsyn.org |

| N-Bromosuccinimide (NBS) | 10% TFA in CH2Cl2 | Preferential bromination at the 15-position of a 13-acetyl-10-mesitylchlorin | acs.org |

Introduction of Alkenyl Moieties via Direct Functionalization Approaches

Direct C-H alkenylation of thiophenes represents an atom-economical and efficient method for introducing alkenyl groups. Palladium-catalyzed direct alkenylation of thieno[3,2-b]thiophene (B52689) has been shown to occur regioselectively at the C2 position. researchgate.net This method allows for the preparation of both symmetrically and unsymmetrically 2,5-dialkenylated thienothiophene derivatives. researchgate.net

The choice of ligand can dramatically influence the site selectivity of C-H alkenylation. For 3-substituted thiophenes, using a thioether-coordinated palladium catalyst can lead to contra-steric selectivity, favoring the more hindered C2 site. nih.gov This is a significant deviation from the typical steric-controlled C-H functionalization reactions. nih.gov Kinetic isotope effect studies have indicated that the ligand can switch the selectivity-determining step from C-H cleavage to C-C bond formation. nih.gov

Copper-catalyzed methods have also emerged for the alkenylation of thiophenes. For instance, a copper(I)-catalyzed tandem reaction of alkylidenethiiranes with terminal alkynes provides a direct route to highly substituted thiophenes. rsc.org Additionally, copper-catalyzed oxidative alkenylation of thioethers via Csp3–H functionalization has been demonstrated to construct allylic thioethers. rsc.org

Transition Metal-Catalyzed Cross-Coupling Protocols for Thienyl-Alkene Construction

Transition metal-catalyzed cross-coupling reactions are indispensable tools for forming the C-C bond between the thiophene ring and the alkene moiety.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura, Negishi)

Suzuki-Miyaura Coupling: This reaction is a versatile method for the synthesis of thienyl-alkene structures. The coupling of a thienylboronic acid or its ester with an alkenyl halide or triflate, catalyzed by a palladium complex, offers a powerful route to the desired products. ntnu.nouwindsor.canih.gov The success of these couplings often depends on a highly active catalyst and ensuring sufficient solubility of the reactants. ntnu.no For example, the use of Pd(dppf)Cl2 as a catalyst with K2CO3 as a base has been employed for the coupling of ortho-bromoanilines with various boronic esters, including alkenyl boronic esters. nih.gov The Suzuki-Miyaura reaction is known for its tolerance of a wide variety of functional groups. uwindsor.ca

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc reagent with an organic halide in the presence of a palladium or nickel catalyst. This reaction is particularly useful as organozinc reagents are often less reactive than Grignard reagents, allowing for the presence of more sensitive functional groups. youtube.comyoutube.com Efficient palladium-catalyzed Negishi couplings of secondary alkylzinc halides with aryl bromides, including heteroaryl bromides like bromothiophenes, have been developed. mit.edunih.govrsc.org The use of specific ligands, such as CPhos, can effectively suppress undesired β-hydride elimination, leading to high yields of the desired coupled products. mit.edunih.gov

A comparison of these two methods is provided below:

| Reaction | Organometallic Reagent | Key Advantages |

| Suzuki-Miyaura | Organoboron | Mild conditions, commercially available and stable reagents, environmentally safer byproducts. uwindsor.canih.gov |

| Negishi | Organozinc | Tolerates more functional groups than Grignard reagents. youtube.comyoutube.com |

Nickel-Catalyzed Coupling Reactions (e.g., Kumada-Tamao-Corriu)

The Kumada-Tamao-Corriu coupling utilizes a Grignard reagent and an organic halide, catalyzed by nickel or palladium complexes, to form C-C bonds. youtube.comwikipedia.org This was one of the first catalytic cross-coupling methods to be reported. wikipedia.org Nickel catalysts are often employed for their high reactivity and lower cost compared to palladium.

Nickel(II) pincer complexes have been shown to catalyze the Kumada-Corriu-Tamao cross-coupling of nonactivated alkyl halides with aryl and heteroaryl Grignard reagents, including those derived from thiophene. nih.gov These reactions can tolerate a range of functional groups on both the Grignard reagent and the alkyl halide. nih.gov Furthermore, nickel-catalyzed cross-coupling polycondensation of thiophene derivatives can proceed via C-S bond cleavage to form polythiophenes. figshare.comdntb.gov.ua Dual catalytic systems combining nickel and photoredox catalysis have also emerged as a powerful strategy for alkyl-aryl and alkyl-alkenyl cross-couplings under mild conditions. nih.gov

Exploration of Other Metal-Mediated Cross-Coupling Strategies

Beyond palladium and nickel, other transition metals have been explored for the synthesis of functionalized thiophenes.

Iron-Catalyzed Cross-Coupling: Iron, being an abundant and non-toxic metal, presents an attractive alternative for cross-coupling reactions. Iron-catalyzed cross-coupling of unactivated, secondary alkyl thio ethers and sulfones with aryl Grignard reagents has been reported. nih.gov Additionally, a recyclable heterogeneous iron catalyst has been developed for the selective olefination of aryl iodides. rsc.org Iron-catalyzed cross-electrophile coupling of benzyl (B1604629) halides and disulfides has also been demonstrated. thieme-connect.de

Copper-Catalyzed Cross-Coupling: Copper catalysts have been utilized in various transformations involving thiophenes. Copper(I)-catalyzed tandem reactions can lead to highly substituted thiophenes. rsc.org Copper-catalyzed thiolation of terminal alkynes has also been developed. acs.org Furthermore, copper-catalyzed C-H alkenylation of substrates with alkenylboronic esters has been introduced as a pathway to form prenyl functionalized arenes. chemrxiv.org

A summary of these alternative metal-mediated strategies is presented in the table below:

| Metal | Reaction Type | Key Features | Reference |

| Iron | Cross-coupling of alkyl thio ethers/sulfones with Grignard reagents | Utilizes an earth-abundant and non-toxic metal. | nih.gov |

| Iron | Olefination of aryl iodides | Recyclable heterogeneous catalyst. | rsc.org |

| Copper | Tandem addition/cycloisomerization | Direct synthesis of highly substituted thiophenes. | rsc.org |

| Copper | C-H Alkenylation | Pathway to prenyl functionalized arenes. | chemrxiv.org |

Olefination and Wittig-Type Methodologies for Propene Moiety Formation

The introduction of the propene moiety onto the thiophene ring is a crucial step in the synthesis of this compound. The Wittig reaction stands out as a premier and widely utilized method for converting aldehydes and ketones into alkenes with a high degree of control over the double bond's location. masterorganicchemistry.commnstate.edulibretexts.org This reaction involves the interaction of a phosphorus ylide, also known as a Wittig reagent, with a carbonyl compound. masterorganicchemistry.comlibretexts.org

A key advantage of the Wittig reaction is its ability to assemble larger, more complex molecules from smaller, readily available precursors, with no ambiguity in the position of the newly formed double bond. mnstate.edu This is a significant improvement over elimination reactions, which can often lead to a mixture of isomeric products. mnstate.edu

The synthesis of the necessary Wittig reagent typically begins with the reaction of an alkyl halide with triphenylphosphine (B44618) to form a phosphonium (B103445) salt. masterorganicchemistry.com This salt is then deprotonated using a strong base, such as n-butyllithium, to generate the nucleophilic ylide. masterorganicchemistry.com The ylide then reacts with an aldehyde or ketone through a sequence that is thought to involve a [2+2] cycloaddition to form a four-membered oxaphosphetane intermediate, which then undergoes a retro-[2+2] cycloaddition to yield the desired alkene and triphenylphosphine oxide. masterorganicchemistry.comwikipedia.org

For the synthesis of this compound, the starting material would be 3-bromo-2-thiophenecarboxaldehyde. nih.govfishersci.no The reaction of this aldehyde with an appropriate phosphorus ylide, such as methylenetriphenylphosphorane (B3051586) (Ph3P=CH2), would introduce the propene group. wikipedia.org The stereochemistry of the resulting alkene can be influenced by the nature of the ylide; stabilized ylides tend to produce (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes. organic-chemistry.org

| Reagent/Reactant | Role in Synthesis | Reference |

| 3-Bromo-2-thiophenecarboxaldehyde | Carbonyl-containing precursor | nih.govfishersci.no |

| Phosphorus Ylide (e.g., Ph3P=CH2) | Source of the propene moiety | masterorganicchemistry.comwikipedia.org |

| Strong Base (e.g., n-BuLi) | Deprotonation of phosphonium salt | masterorganicchemistry.com |

| Triphenylphosphine | Precursor to the Wittig reagent | masterorganicchemistry.com |

| Alkyl Halide | Precursor to the Wittig reagent | masterorganicchemistry.com |

Bromination Reactions for the Synthesis of Bromo-Alkene Scaffolds

The introduction of a bromine atom onto the thiophene ring is a fundamental transformation in the synthesis of this compound and its analogs. The position of bromination on the thiophene ring can be selectively controlled, which is crucial for the synthesis of specific isomers. google.com

Direct bromination of thiophene derivatives can be achieved using various brominating agents. For instance, the use of N-bromosuccinimide (NBS) is a common method for the selective bromination of thiophenes. orgsyn.org The reaction conditions, such as the solvent and temperature, can influence the regioselectivity of the bromination.

In cases where direct bromination may not be selective, a lithiation-bromination sequence is often employed. google.com This involves the deprotonation of the thiophene ring with a strong base, such as n-butyllithium (n-BuLi), followed by quenching with a bromine source like Br2. google.comgoogle.com The position of lithiation, and therefore bromination, can be directed by existing substituents on the thiophene ring. For example, in the synthesis of 2-bromo-3-alkylthiophenes, 3-alkylthiophene can be treated with n-BuLi at low temperatures, followed by the addition of bromine. google.com The stoichiometry of the lithium source and bromine can be adjusted to control the degree of bromination, allowing for either mono- or di-bromination. google.comgoogle.com

Another approach involves the use of a blocking group to direct the bromination to a specific position. After bromination, the blocking group can be removed to yield the desired bromo-substituted thiophene. google.com These bromoalkylthiophenes are valuable intermediates in cross-coupling reactions like Suzuki and Stille couplings, enabling the synthesis of more complex thiophene-based materials. google.comjcu.edu.au

| Reaction Type | Reagents | Key Features | Reference |

| Direct Bromination | N-Bromosuccinimide (NBS), Benzoyl Peroxide | Selective bromination, often at the most reactive position. | orgsyn.org |

| Lithiation-Bromination | n-Butyllithium (n-BuLi), Bromine (Br2) | Allows for regioselective bromination by directing the position of metalation. | google.comgoogle.com |

| Halogenation with Blocking Group | Various | Enables bromination at less reactive positions by temporarily blocking more reactive sites. | google.com |

Multicomponent and Cascade Reactions Leading to Thienyl-Propene Frameworks

Multicomponent reactions (MCRs) and cascade reactions offer efficient and atom-economical pathways for the synthesis of complex molecules like thienyl-propene derivatives from simple starting materials in a single operation. nih.govresearchgate.net These reactions avoid the isolation of intermediates, thereby reducing waste and simplifying the synthetic process. nih.gov

While specific examples of MCRs or cascade reactions directly yielding this compound are not extensively documented, the principles of these methodologies can be applied to construct the thienyl-propene scaffold. For instance, a multicomponent approach could potentially involve the reaction of a thiophene derivative, an aldehyde, and a component that provides the propene unit in a one-pot synthesis. nih.govbohrium.com

Cascade reactions, which involve a series of intramolecular or intermolecular transformations where the subsequent reaction is triggered by the functionality formed in the previous step, are also powerful tools. acs.orgrsc.org A hypothetical cascade sequence for a thienyl-propene derivative could begin with an initial reaction that forms a reactive intermediate on the thiophene ring, which then undergoes a subsequent reaction to build the propene side chain. For example, a Povarov reaction, which is a type of aza-Diels-Alder reaction, has been used in cascade sequences to assemble complex heterocyclic systems. researchgate.net

The synthesis of substituted thieno[3,2-b]thiophenes through a cascade cyclization of alkynyl diol derivatives highlights the potential of these strategies for building complex thiophene-containing structures. mdpi.com Although not directly forming a simple thienyl-propene, this demonstrates the power of cascade reactions in thiophene chemistry.

The development of novel MCRs and cascade reactions remains an active area of research. researchgate.netmdpi.com The application of these advanced synthetic methods holds promise for the efficient and diversity-oriented synthesis of this compound and a wide array of its analogs for various applications.

Elucidating the Reactivity and Chemical Transformations of 3 3 Bromo 2 Thienyl 1 Propene

Reactivity at the Bromine Atom

The carbon-bromine bond on the electron-rich thiophene (B33073) ring is a primary site for various transformations, including nucleophilic substitutions, rearrangements, and radical reactions.

Nucleophilic Substitution Reactions and Related Transformations

The bromine atom of 3-(3-Bromo-2-thienyl)-1-propene can be replaced by a variety of nucleophiles. Nucleophilic substitution on a thiophene ring occurs more readily than on corresponding benzene (B151609) compounds, a phenomenon attributed to the ability of the sulfur atom to stabilize the reaction intermediates. uoanbar.edu.iq

Palladium-catalyzed cross-coupling reactions are particularly effective for forming new carbon-carbon and carbon-heteroatom bonds at this position. guidechem.com Reactions like the Suzuki coupling, which uses boronic acids, and the Stille coupling, which employs organostannanes, are common methods. guidechem.comjcu.edu.au For instance, 3-bromothiophene (B43185) derivatives can react with arylboronic acids in the presence of a palladium catalyst like Pd(OAc)₂ and a suitable ligand to form aryl-substituted thiophenes. guidechem.com These reactions are fundamental in synthesizing complex molecules for materials science and medicinal chemistry. guidechem.comjcu.edu.au

Table 1: Examples of Nucleophilic Substitution Reactions on Bromothiophenes

| Reaction Type | Coupling Partner | Catalyst/Base | Product Type |

| Suzuki Coupling | (2-Fluorophenyl)boronic acid | Pd(OAc)₂ / tBu-JohnPhos, KF | 3-(2-Fluorophenyl)thiophene |

| Suzuki Coupling | Alkylthiophene boronic acids | Pd catalyst / PCy₃, CsF | Alkyl-substituted bithiophene |

| Stille Coupling | Stannylthiophene derivatives | Palladium catalyst | Thiophene oligomers |

| Copper-Mediated | Copper (I) cyanide (CuCN) | Pyridine | 3-Cyanothiophene |

This table presents generalized examples of reactions applicable to the bromothiophene core. Specific outcomes for this compound would depend on the integrity of the allyl group under the chosen reaction conditions.

Halogen Dance Rearrangements in Bromothiophenes

Bromothiophenes can undergo a "halogen dance" rearrangement, which is the migration of a halogen atom from one position to another on the aromatic ring, typically catalyzed by a strong base. chemeurope.comwikipedia.org This reaction proceeds through a series of deprotonation and bromo-bridged transition states. ias.ac.in The process is driven by thermodynamics, leading to the formation of a more stable isomer. wikipedia.org

For a substituted bromothiophene, a strong base like lithium diisopropylamide (LDA) can deprotonate a carbon atom on the thiophene ring, creating a carbanion. whiterose.ac.uk This intermediate can then facilitate the migration of the bromine atom. The halogen dance is a powerful tool for synthesizing substituted heterocyclic molecules that are otherwise difficult to access. wikipedia.orgias.ac.in The rearrangement essentially allows the bromine to "dance" across the ring to a new position. wikipedia.org

Radical-Mediated Reactions Involving Bromine

The carbon-bromine bond can be cleaved homolytically to generate a thienyl radical. This process is typically initiated by radical initiators like azobisisobutyronitrile (AIBN) or by photochemical methods. libretexts.orgyoutube.com The resulting 2-allyl-3-thienyl radical is a highly reactive intermediate that can participate in subsequent reactions. ucr.edu

A common transformation is the reaction with a radical propagating agent like tributyltin hydride (Bu₃SnH), which would replace the bromine atom with a hydrogen atom. libretexts.org More complex transformations involve radical-mediated carbon-carbon bond formation. libretexts.org For example, the thienyl radical could add across an alkene or alkyne, leading to more elaborate molecular structures. These reactions proceed via a chain mechanism involving initiation, propagation, and termination steps. libretexts.orgyoutube.com

Reactivity of the Alkene Moiety

The terminal double bond of the allyl group is an electron-rich site susceptible to a variety of addition and functionalization reactions.

Catalytic Functionalization of Terminal Alkenes

The terminal alkene of this compound is a substrate for numerous catalytic functionalization reactions. These transformations allow for the modification of the allyl side chain without affecting the thiophene ring or the bromine atom.

Common catalytic reactions include:

Hydrosilylation: The addition of a silicon-hydrogen bond across the double bond, typically catalyzed by transition metals, to form silyl-substituted propylthiophene derivatives. Cobalt-catalyzed hydrosilylation is known for its Z-selectivity with terminal alkynes. acs.org

Hydroformylation: The addition of a formyl group (-CHO) and a hydrogen atom to the alkene, creating an aldehyde. This reaction is a key industrial process for producing aldehydes from alkenes.

Hydrogenation: The addition of hydrogen (H₂) across the double bond to saturate the allyl group, converting it to a propyl group.

Heck Reaction: A palladium-catalyzed reaction that would couple the terminal alkene with an aryl or vinyl halide, extending the carbon chain.

Table 2: Potential Catalytic Functionalizations of the Alkene Moiety

| Reaction | Reagents | Catalyst | Functional Group Added |

| Hydrosilylation | R₃SiH | Cobalt or Platinum Complex | -SiR₃, -H |

| Hydroformylation | CO, H₂ | Rhodium or Cobalt Complex | -CHO, -H |

| Hydrogenation | H₂ | Pd, Pt, or Ni | -H, -H |

| Heck Reaction | Ar-X | Pd(OAc)₂ | -Aryl, -H |

This table outlines general catalytic transformations applicable to terminal alkenes.

Cycloaddition Reactions (e.g., [4+1], [4+2])

Cycloaddition reactions involve the concerted combination of two π-electron systems to form a ring. libretexts.org The this compound molecule has two potential components for such reactions: the diene system within the thiophene ring and the dienophile (the alkene).

The most well-known cycloaddition is the [4+2] Diels-Alder reaction. youtube.com In this case, the thiophene ring can act as the 4π-electron diene component, reacting with a reactive 2π-electron dienophile. Conversely, the allyl group's double bond can act as the 2π-electron dienophile, reacting with a conjugated diene. libretexts.org Thiophene S,N-ylides have been shown to react with electron-rich dienophiles in cycloaddition reactions. rsc.org

[2+2] cycloadditions to form four-membered rings are also possible, though they often require photochemical activation (irradiation with UV light) rather than thermal conditions. libretexts.orglibretexts.org Furthermore, [3+2] cycloadditions, involving a 3-atom, 4-electron component, are another pathway to form five-membered rings. uchicago.edu The specific outcome and feasibility of these reactions depend heavily on the electronic nature of the reactants and the reaction conditions. libretexts.org

Electrophilic and Radical Additions to the Propene Unit

The propene unit in this compound is an electron-rich center, making it susceptible to addition reactions initiated by electrophiles and radicals. The double bond in alkenes contains a pi (π) bond, which is weaker and more exposed than a sigma (σ) bond, allowing it to act as a nucleophile. savemyexams.com

Electrophilic Addition In electrophilic addition, an electrophile attacks the electron-rich double bond. For an unsymmetrical alkene like the propene unit here, the regioselectivity of the addition of hydrogen halides (HX) is predicted by Markovnikov's rule. pressbooks.pub This rule states that the hydrogen atom of HX adds to the double-bonded carbon atom that already bears the greater number of hydrogen atoms. pressbooks.pub The reaction proceeds through a carbocation intermediate; the addition occurs in a way that forms the most stable carbocation. youtube.com In the case of this compound, the addition of H+ to the terminal carbon (C1 of the propene) results in a more stable secondary carbocation at C2, which is stabilized by the adjacent thienyl ring. The subsequent attack by the halide ion (X-) yields the 2-halo-substituted product. pressbooks.pubchemguide.co.uk

The addition of halogens, such as bromine (Br₂), also occurs readily. The π bond induces a dipole in the Br₂ molecule, allowing one bromine atom to act as an electrophile. chemguide.co.uk This leads to the formation of a colorless 1,2-dibromo adduct. chemguide.co.uk

Radical Addition In contrast to electrophilic addition, the free-radical addition of hydrogen bromide proceeds via an anti-Markovnikov mechanism. This type of reaction is typically initiated by peroxides or UV light. The bromine radical, being the chain carrier, adds to the terminal carbon of the propene unit to generate the more stable secondary carbon radical. Subsequent abstraction of a hydrogen atom from HBr yields the 1-bromo-substituted product. The regioselectivity can be influenced by reaction temperature and reactant ratios. nih.gov

Table 1: Predicted Products of Addition Reactions to the Propene Unit

| Reaction Type | Reagent(s) | Predicted Major Product | Governing Principle |

| Electrophilic Addition | HBr | 3-(3-Bromo-2-thienyl)-2-bromopropane | Markovnikov's Rule pressbooks.pubyoutube.com |

| Electrophilic Addition | Br₂ | 3-(3-Bromo-2-thienyl)-1,2-dibromopropane | Electrophilic Addition chemguide.co.uk |

| Radical Addition | HBr, Peroxides | 1-Bromo-3-(3-bromo-2-thienyl)propane | Anti-Markovnikov Addition nih.gov |

Olefin Metathesis and Related Olefinic Transformations

Olefin metathesis is a powerful catalytic reaction that enables the rearrangement of carbon-carbon double bonds. sigmaaldrich.com It typically involves metal-carbene catalysts, most notably those based on ruthenium, such as Grubbs' and Hoveyda-Grubbs' catalysts. harvard.edunih.gov These reactions are valued for their efficiency and functional group tolerance. harvard.edu The terminal alkene of this compound is an excellent substrate for such transformations.

Cross-Metathesis (CM) Cross-metathesis involves the reaction between two different alkenes to form new olefinic products. sigmaaldrich.com this compound can be reacted with a variety of other olefins to synthesize more complex molecules. The reaction equilibrium can be driven towards the desired product by using an excess of one reactant or by removing a volatile byproduct, such as ethene gas. sigmaaldrich.com For optimal results, reactions are often run at higher concentrations in non-coordinating solvents like dichloromethane (B109758) or toluene. sigmaaldrich.com

Ring-Closing Metathesis (RCM) While this compound itself cannot undergo RCM, it serves as a building block for diene precursors that can. For instance, if the bromine atom at the 3-position were replaced with another alkenyl chain via a cross-coupling reaction, the resulting diene could undergo an intramolecular RCM to form a novel cyclic structure fused to or tethered to the thiophene ring.

Table 2: Potential Olefin Metathesis Transformations

| Metathesis Type | Reaction Partner | Catalyst Example | Potential Product Structure |

| Cross-Metathesis | Styrene | Grubbs' 2nd Gen. Catalyst | 1-(3-Bromo-2-thienyl)-3-phenyl-1-propene (E/Z mixture) |

| Cross-Metathesis | Methyl Acrylate | Hoveyda-Grubbs' 2nd Gen. Catalyst | Methyl 4-(3-bromo-2-thienyl)-2-butenoate |

| Sequential Reaction (Functionalization followed by RCM) | 1. Vinylmagnesium bromide (to form a diene) 2. RCM | Grubbs' 1st Gen. Catalyst | Dihydrothieno[2,3-b]oxepine or similar fused ring system (depending on linker) |

Reactivity of the Thiophene Ring

The thiophene ring possesses aromatic character and its own distinct reactivity profile, which is influenced by the existing bromo and allyl substituents.

Selective Functionalization of the Thiophene Core (e.g., β-Vinylation)

The carbon-bromine bond at the C3 position is the most versatile handle for selective functionalization of the thiophene core. This is typically achieved through metal-catalyzed cross-coupling reactions, which allow for the formation of new carbon-carbon or carbon-heteroatom bonds. jcu.edu.au

Common cross-coupling reactions applicable to this substrate include:

Suzuki Coupling: Reaction with an organoboron reagent (e.g., a vinylboronic acid or its ester) in the presence of a palladium catalyst and a base to introduce a new substituent. This is a direct method for achieving β-vinylation, replacing the bromine atom with a vinyl group.

Stille Coupling: Reaction with an organostannane (e.g., vinyltributyltin) catalyzed by palladium. This is another highly effective method for β-vinylation and forming C-C bonds. jcu.edu.au

Sonogashira Coupling: Reaction with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst to install an alkynyl group.

Heck Coupling: While typically involving the reaction of an aryl halide with an alkene, this methodology points to the broad utility of the C-Br bond in palladium catalysis.

These reactions provide a modular approach to elaborate the thiophene core, building molecular complexity while leaving the propene unit available for subsequent transformations.

Table 3: Examples of Cross-Coupling Reactions for Thiophene Functionalization

| Reaction Name | Coupling Partner | Catalyst System | Product Type |

| Suzuki Coupling | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 3-Phenyl-2-allylthiophene |

| Stille Coupling (β-Vinylation) | Vinyltributyltin | Pd(PPh₃)₄ | 3-Vinyl-2-allylthiophene |

| Sonogashira Coupling | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 3-(Phenylethynyl)-2-allylthiophene |

Electrophilic Aromatic Substitution Patterns

The thiophene ring is generally more reactive towards electrophilic aromatic substitution (EAS) than benzene. jcu.edu.au The outcome of such reactions on this compound is dictated by the directing effects of the existing substituents.

2-Allyl Group: The allyl group is an alkyl-type substituent, which is electron-donating through induction and hyperconjugation. It is therefore an activating group and directs incoming electrophiles to the ortho (position 3) and para (position 5) positions.

Analyzing the combined influence:

Position 5 is strongly activated by the allyl group (para) and is sterically accessible.

Position 4 is activated by the bromo group (ortho) but is adjacent to the deactivating bromine and may experience some steric hindrance from the allyl group.

Positions 2 and 3 are already substituted.

Therefore, electrophilic aromatic substitution reactions, such as nitration (with HNO₃/H₂SO₄), halogenation (with Br₂/FeBr₃), or Friedel-Crafts acylation (with an acyl chloride/AlCl₃), are expected to occur predominantly at the C5 position of the thiophene ring. masterorganicchemistry.comlibretexts.org The reaction at C4 is a minor possibility.

Table 4: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reaction | Reagent(s) | Predicted Major Product |

| Nitration | HNO₃, H₂SO₄ | 3-Bromo-5-nitro-2-(prop-2-en-1-yl)thiophene |

| Bromination | Br₂, FeBr₃ | 3,5-Dibromo-2-(prop-2-en-1-yl)thiophene |

| Friedel-Crafts Acylation | Acetyl chloride, AlCl₃ | 1-(4-Bromo-5-(prop-2-en-1-yl)thien-2-yl)ethanone |

Interplay of Bromo and Alkene Functionalities in Complex Reaction Pathways

The dual presence of a reactive C-Br bond and a versatile alkene moiety allows for the design of complex, tandem, or sequential reaction pathways to build intricate molecular architectures.

One major area of interplay involves palladium-catalyzed intramolecular reactions. For example, an intramolecular Heck reaction could be envisioned. Under the right conditions, the palladium catalyst would oxidatively add to the C-Br bond, and the resulting organopalladium species could then add across the tethered propene unit. This would lead to the formation of a new five- or six-membered ring fused to the thiophene, a powerful strategy for creating polycyclic systems.

Another strategy involves sequential functionalization. The alkene can be transformed first, for example, via hydroboration-oxidation to yield a primary alcohol. This new hydroxyl group could then act as an internal nucleophile or a directing group for subsequent reactions at the thiophene C-Br bond, potentially leading to the formation of oxygen-containing heterocycles.

Conversely, the C-Br bond can be functionalized first. For instance, a lithium-halogen exchange with an organolithium reagent (e.g., n-BuLi) would generate a highly nucleophilic lithiated thiophene. While an intramolecular attack on the adjacent alkene is geometrically disfavored, this nucleophile can be trapped with various electrophiles. The newly introduced group could then be designed to react with the propene unit in a subsequent step. This stepwise approach, where one functionality is used to install a new group that then interacts with the second functionality, underscores the synthetic potential derived from their interplay.

Advanced Spectroscopic and Computational Techniques for Structural and Electronic Elucidation

Spectroscopic Characterization Methodologies

Spectroscopic techniques are indispensable for the experimental determination of the molecular structure and properties of 3-(3-Bromo-2-thienyl)-1-propene.

In the analysis of related bromothiophene compounds, FT-IR and FT-Raman spectra have been successfully used to identify key vibrational modes. researchgate.net For instance, the C-H stretching vibrations of the thiophene (B33073) ring are typically observed in the high-frequency region of the IR spectrum. mdpi.com The vibrational modes of the propenyl group, such as the C=C stretching and various C-H bending vibrations, also give rise to characteristic bands. mdpi.com The C-Br stretching frequency is generally found in the lower frequency region of the spectrum. Computational methods, such as Density Functional Theory (DFT), are often employed in conjunction with experimental data to aid in the precise assignment of these vibrational modes through Potential Energy Distribution (PED) analysis. researchgate.netscispace.com

Table 1: Characteristic Vibrational Modes

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

|---|---|

| C-H Stretching (Thiophene) | 3100 - 3000 |

| C-H Stretching (Alkene) | 3100 - 3000 |

| C=C Stretching (Alkene) | 1680 - 1600 |

| C=C Stretching (Thiophene) | 1550 - 1400 |

| C-Br Stretching | 700 - 500 |

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise connectivity and spatial arrangement of atoms in a molecule. ¹H and ¹³C NMR provide information about the chemical environment of each hydrogen and carbon atom, respectively. researchgate.net

For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the thiophene ring and the propenyl group. The chemical shifts and coupling patterns of these signals provide valuable information for structural confirmation. For example, the protons on the double bond of the propenyl group would exhibit characteristic splitting patterns due to their coupling with each other and with the adjacent methylene (B1212753) protons. Similarly, the protons on the thiophene ring would show coupling patterns that depend on their relative positions.

¹³C NMR spectroscopy complements the ¹H NMR data by providing the chemical shifts of each carbon atom in the molecule. This helps to confirm the carbon skeleton and the positions of the substituents. Two-dimensional (2D-NMR) techniques, such as COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence), can be used to establish correlations between protons and carbons, further solidifying the structural assignment. usask.ca

Ultraviolet-Visible (UV-Vis) absorption spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The wavelength of maximum absorption (λmax) is related to the energy difference between these orbitals. docbrown.info

For conjugated systems like this compound, which contains a thiophene ring and a propenyl group, UV-Vis spectroscopy can provide insights into the extent of conjugation and the electronic structure. The absorption spectrum is expected to show bands corresponding to π → π* transitions. mdpi.comresearchgate.net The position and intensity of these bands are influenced by the substituents on the thiophene ring and the conformation of the molecule. Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), are often used to simulate the UV-Vis spectrum and assign the observed electronic transitions. researchgate.net

Quantum Chemical and Computational Approaches

Computational chemistry provides a powerful theoretical framework to complement and interpret experimental data, offering deeper insights into the molecular properties of this compound.

Density Functional Theory (DFT) is a widely used quantum chemical method for calculating the electronic structure of molecules. mdpi.com It allows for the optimization of the molecular geometry to find the most stable conformation (lowest energy structure). nih.gov DFT calculations can also provide a wealth of information about the electronic properties of the molecule, including the distribution of electron density, molecular orbital energies, and reactivity descriptors. rroij.com

For this compound, DFT calculations, often using functionals like B3LYP, can be employed to predict its three-dimensional structure, including bond lengths, bond angles, and dihedral angles. researchgate.netresearchgate.net The calculated geometry can then be compared with experimental data from X-ray diffraction. Furthermore, DFT is used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter that relates to the molecule's chemical reactivity and electronic transitions observed in UV-Vis spectroscopy. researchgate.net

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to predict chemical reactivity. wikipedia.orglibretexts.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilicity or basicity. libretexts.orgyoutube.com Conversely, the LUMO is the innermost orbital without electrons and acts as an electron acceptor, determining the molecule's electrophilicity. libretexts.orgyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netlibretexts.org A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net A smaller gap indicates that the molecule is more polarizable and more reactive. libretexts.orggrowingscience.com

For this compound, DFT calculations at the B3LYP/6-311++G(d,p) level of theory would be used to determine the energies of these frontier orbitals. The HOMO is expected to be distributed over the π-system of the thiophene ring and the propene side chain, while the LUMO would also be located across this conjugated system. The presence of the bromine atom influences the electron distribution and orbital energies.

Table 1: Hypothetical FMO Properties of this compound

| Parameter | Energy (eV) | Description |

| EHOMO | -6.25 | Represents the electron-donating ability. |

| ELUMO | -1.15 | Represents the electron-accepting ability. |

| Energy Gap (ΔE) | 5.10 | Indicates good kinetic stability. |

Note: The data in this table is illustrative and based on typical values for similar thiophene derivatives.

Natural Bond Orbital (NBO) Analysis for Delocalization and Bonding Interactions

Natural Bond Orbital (NBO) analysis is a powerful computational method that translates the complex, delocalized molecular wavefunctions into a more intuitive picture of localized bonds and lone pairs, resembling Lewis structures. wisc.eduq-chem.com This technique is instrumental in studying intramolecular charge transfer, hyperconjugative interactions, and delocalization of electron density. periodicodimineralogia.itresearchgate.net

The analysis quantifies the stabilization energy (E(2)) associated with the delocalization of electrons from a filled (donor) NBO to an empty (acceptor) NBO. researchgate.net Larger E(2) values indicate stronger interactions. In this compound, significant interactions are expected between the π-orbitals of the thiophene ring and the propene group, as well as interactions involving the lone pairs of the sulfur and bromine atoms.

Table 2: Illustrative NBO Analysis of Key Interactions in this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| π(C2=C3)Thiophene | π(C=C)Propene | 25.5 | π-π Conjugation |

| LP(1) SThiophene | σ(C2-C3)Thiophene | 8.2 | Lone Pair Delocalization |

| LP(2) Br | σ(C3-C4)Thiophene | 5.1 | Lone Pair Delocalization |

| π(C=C)Propene | π(C2=C3)Thiophene | 22.8 | π-π Conjugation |

Note: The data in this table is hypothetical and serves to illustrate the types of interactions and their relative strengths.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Electrostatic Interactions

Molecular Electrostatic Potential (MEP) mapping is a visualization technique used to understand the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.denih.gov The MEP map illustrates the electrostatic potential on the surface of the molecule, using a color scale to denote different charge regions. wolfram.com

Red and Yellow Regions: Indicate negative electrostatic potential, rich in electron density. These areas are susceptible to electrophilic attack. researchgate.net

Blue Regions: Indicate positive electrostatic potential, which is electron-deficient. These sites are prone to nucleophilic attack. researchgate.net

Green Regions: Represent neutral or near-zero potential.

For this compound, the MEP map would reveal specific reactive sites. The region around the electron-rich π-system of the thiophene ring and the double bond of the propene group would likely show a negative potential (red/yellow), making them targets for electrophiles. researchgate.net The sulfur atom's lone pairs would also contribute to this negative region. Conversely, the hydrogen atoms of the propene group and the area around the bromine atom (due to the σ-hole effect) would exhibit a positive potential (blue), indicating sites for nucleophilic interaction. researchgate.net

Table 3: Predicted Reactive Sites from MEP Analysis of this compound

| Molecular Region | Predicted Electrostatic Potential | Type of Attack Favored |

| Thiophene Ring (π-system) | Negative (Red/Yellow) | Electrophilic |

| Propene Group (C=C bond) | Negative (Red/Yellow) | Electrophilic |

| Hydrogen Atoms | Positive (Blue) | Nucleophilic |

| Bromine Atom (σ-hole) | Positive (Blue) | Nucleophilic |

Time-Dependent DFT (TD-DFT) for Excited State Properties and Spectroscopic Corroboration

Time-Dependent Density Functional Theory (TD-DFT) is a primary computational method for investigating the electronic excited states of molecules. uci.eduscirp.org It is widely used to calculate vertical excitation energies, oscillator strengths, and to simulate UV-Visible absorption spectra. growingscience.comnih.gov This allows for a direct comparison between theoretical predictions and experimental spectroscopic data. researchgate.net

The analysis of electronic transitions provides insight into the nature of the excited states, such as identifying π-π* or n-π* transitions. researchgate.net For this compound, the lowest energy electronic transitions are expected to be of the π-π* type, involving the promotion of an electron from the HOMO to the LUMO, localized on the conjugated thiophene and propene framework.

However, it is important to note that TD-DFT has known limitations, particularly for thiophene-based compounds. In some cases, it can predict an incorrect ordering of excited states or fail to accurately describe charge-transfer excitations, which can affect the interpretation of the resulting spectra. nih.govacs.org Despite these challenges, TD-DFT remains a valuable tool for qualitatively understanding the electronic absorption properties. rsc.org

Table 4: Illustrative TD-DFT Results for Electronic Transitions in this compound

| State | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |

| S1 | 310 | 0.45 | HOMO → LUMO (95%) | π → π |

| S2 | 285 | 0.12 | HOMO-1 → LUMO (88%) | π → π |

| S3 | 260 | 0.28 | HOMO → LUMO+1 (92%) | π → π* |

Note: This data is illustrative, based on typical TD-DFT calculations for similar conjugated systems.

Mechanistic Investigations of Key Organic Transformations Involving 3 3 Bromo 2 Thienyl 1 Propene

Reaction Mechanism Studies of Transition Metal-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond at the 3-position of the thiophene (B33073) ring in 3-(3-bromo-2-thienyl)-1-propene is a key site for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The general mechanism for these reactions, particularly those catalyzed by palladium, involves a catalytic cycle consisting of three primary steps: oxidative addition, transmetalation, and reductive elimination. chemistryjournals.netchemistryjournals.net

Oxidative Addition: The cycle typically begins with the reaction of a low-valent transition metal complex, such as palladium(0), with the aryl halide. The metal center inserts itself into the carbon-bromine bond of the thiophene ring, forming a new organometallic intermediate. This step increases the oxidation state of the metal (e.g., from Pd(0) to Pd(II)). chemistryjournals.net

Transmetalation: In this step, a main-group organometallic reagent (e.g., an organoboron compound in Suzuki coupling or an organotin compound in Stille coupling) transfers its organic group to the transition metal complex, displacing the halide. This forms a diorganometallic complex. The efficiency of this step is highly dependent on the nature of the metal catalyst, ligands, and the specific coupling partners. chemistryjournals.netchemistryjournals.net

Reductive Elimination: The final step of the catalytic cycle involves the formation of the new C-C bond between the two organic groups attached to the metal center. The desired cross-coupled product is released, and the transition metal catalyst is regenerated in its original low-valent state, allowing it to re-enter the catalytic cycle. chemistryjournals.net While these general steps apply broadly, the specific intermediates and reaction kinetics can be influenced by the steric and electronic properties of the this compound substrate and the chosen coupling partner.

Table 1: Key Mechanistic Steps in Palladium-Catalyzed Cross-Coupling Reactions

| Coupling Reaction | Step 1: Oxidative Addition | Step 2: Transmetalation | Step 3: Reductive Elimination |

| Suzuki-Miyaura | Pd(0) inserts into the C-Br bond of the bromothiophene to form an Ar-Pd(II)-Br complex. | An organoboron reagent (R-B(OR)₂) reacts with the Ar-Pd(II)-Br complex in the presence of a base to form an Ar-Pd(II)-R intermediate. | The Ar-R product is eliminated from the metal center, regenerating the Pd(0) catalyst. |

| Stille | Pd(0) reacts with the bromothiophene to generate an Ar-Pd(II)-Br intermediate. | An organostannane reagent (R-SnR'₃) transfers its R group to the palladium center, forming an Ar-Pd(II)-R complex. | The coupled Ar-R product is formed, and the Pd(0) catalyst is regenerated. |

| Heck | Pd(0) adds to the bromothiophene to form an Ar-Pd(II)-Br species. | The alkene (propene group) coordinates to the palladium complex, followed by migratory insertion into the Pd-C bond. | A β-hydride elimination step occurs, releasing the final substituted alkene product and a hydrido-palladium complex, which then regenerates Pd(0). |

Mechanistic Pathways of Halogen Dance Transformations in Bromothiophenes

The "halogen dance" is a base-catalyzed isomerization reaction where a halogen atom migrates to a different position on an aromatic or heteroaromatic ring. wikipedia.org In bromothiophenes like this compound, this rearrangement is driven by thermodynamics, proceeding towards the formation of a more stable carbanionic intermediate. wikipedia.orgnih.gov

The mechanism is initiated by the deprotonation of a ring proton by a strong base, typically an organolithium reagent or lithium diisopropylamide (LDA), at low temperatures. whiterose.ac.uk For 3-bromothiophene (B43185) derivatives, deprotonation can occur at the C-2 or C-5 position. This generates a lithiated thiophene intermediate. The subsequent and crucial step is an intermolecular lithium-bromine exchange. nih.govwhiterose.ac.uk Density Functional Theory (DFT) studies on thiophene substrates suggest that this exchange favors SN2-type transition states. nih.gov

Table 2: Factors Influencing Halogen Dance Reactions in Bromothiophenes

| Factor | Influence on Mechanism |

| Base | The choice and strength of the base (e.g., LDA, n-BuLi) are critical for initiating the deprotonation step. |

| Temperature | Low temperatures (e.g., -78 °C) are typically required to control the reaction kinetics and prevent side reactions. whiterose.ac.uk |

| Solvent | The coordinating ability of the solvent (e.g., THF) can affect the reactivity of the base and the stability of the organolithium intermediates. wikipedia.org |

| Substituents | The electronic and steric nature of other substituents on the thiophene ring influences the site of deprotonation and the stability of anionic intermediates. |

Radical Initiation and Propagation Mechanisms in Alkene Functionalization

The propene group of this compound is susceptible to functionalization via radical addition reactions, such as the thiol-ene reaction. nih.gov These transformations proceed through a chain-reaction mechanism involving initiation, propagation, and termination steps. libretexts.org

Initiation: The reaction begins with the generation of a radical species. This can be achieved through the thermal or photochemical decomposition of a radical initiator (e.g., azobisisobutyronitrile, AIBN) or through photoredox catalysis using a transition metal complex. nih.govlibretexts.orgmdpi.com For instance, a visible-light-absorbing ruthenium photocatalyst can be excited and then reductively quenched by a thiol to generate a key thiyl radical. nih.gov

Propagation: This stage consists of two key steps. First, the generated radical (e.g., a thiyl radical) adds to the carbon-carbon double bond of the propene substituent. nih.gov This addition typically occurs with anti-Markovnikov regioselectivity, forming a new, more stable carbon-centered radical on the internal carbon. Second, this new radical abstracts an atom (e.g., a hydrogen atom from another thiol molecule) to form the final product and regenerate the initial radical species, which can then participate in another cycle. nih.govlibretexts.org

Termination: The radical chain reaction ceases when two radical species combine or undergo disproportionation. libretexts.org

Table 3: Radical Initiation Methods for Alkene Functionalization

| Initiation Method | Description | Example Initiator |

| Thermal Initiation | A radical initiator compound decomposes upon heating to generate radical species. | Azobisisobutyronitrile (AIBN) |

| Photochemical Initiation | UV or visible light provides the energy to cleave a molecule into radicals or to excite a photocatalyst. nih.gov | Benzoyl Peroxide, Ruthenium polypyridyl complexes nih.gov |

| Atom Transfer Radical Cyclization (ATRC) | A transition metal complex (e.g., copper) facilitates the abstraction of a halogen atom to initiate a radical cyclization process. mdpi.com | CuCl/PMDETA mdpi.com |

Catalytic Cycles in Transition Metal-Mediated Thiophene and Alkene Transformations

The catalytic cycles for transition metal-mediated reactions involving this compound are fundamental to understanding how catalysts facilitate specific transformations of either the thiophene ring or the alkene group. These cycles illustrate the sequential steps of substrate coordination, bond activation, bond formation, and catalyst regeneration. chemistryjournals.netrsc.org

In the context of a Heck coupling, which functionalizes the alkene group, the catalytic cycle is distinct from the cross-coupling at the C-Br bond. A common palladium-catalyzed Heck reaction cycle involves:

Oxidative Addition: A Pd(0) catalyst reacts with the C-Br bond of the bromothiophene to form a thienyl-palladium(II) halide intermediate.

Alkene Coordination and Insertion: The pendant propene group of a second molecule (or another alkene) coordinates to the Pd(II) center. This is followed by a migratory insertion of the alkene into the palladium-thienyl bond, forming a new carbon-carbon bond and a σ-alkylpalladium(II) intermediate.

β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming a hydrido-palladium(II) complex and releasing the new, more substituted alkene product.

Reductive Elimination/Base-promoted Regeneration: The hydrido-palladium(II) complex, in the presence of a base, eliminates H-Br and regenerates the active Pd(0) catalyst, completing the cycle.

Computational studies, particularly DFT, have been instrumental in elucidating the energy profiles of these catalytic cycles, identifying rate-determining steps, and explaining the observed selectivity in such reactions. chemistryjournals.netrsc.org

Table 4: Breakdown of the Catalytic Cycle for a Suzuki Coupling Reaction

| Step | Catalyst/Intermediate | Process Description |

| 1. Oxidative Addition | Pd(0) → Thienyl-Pd(II)-Br | The active Pd(0) catalyst inserts into the carbon-bromine bond of the thiophene ring. |

| 2. Transmetalation | Thienyl-Pd(II)-Br → Thienyl-Pd(II)-R | A boronate ester transfers its organic group (R) to the palladium center, typically facilitated by a base. |

| 3. Reductive Elimination | Thienyl-Pd(II)-R → Pd(0) | The two organic ligands (thienyl and R) couple and are expelled from the metal, forming the final product and regenerating the Pd(0) catalyst. |

Mechanistic Studies of Dearomatization and Rearrangement Processes

Dearomatization reactions transform flat, aromatic systems into three-dimensional cyclic structures by disrupting the aromaticity. magtech.com.cn For a substrate like this compound, dearomatization could be achieved through several mechanistic pathways, often requiring the input of significant energy to overcome the aromatic stabilization of the thiophene ring. semanticscholar.orgmdpi.com

Photochemical methods are particularly effective for initiating such transformations by populating high-energy states. semanticscholar.orgmdpi.com A potential mechanism could involve an intramolecular photochemical cycloaddition. For instance, upon absorption of light, the molecule could undergo a [2+2] cycloaddition between the alkene of the propene group and the C4-C5 double bond of the thiophene ring. This would result in a strained, polycyclic, non-aromatic intermediate.

Such intermediates can be springboards for subsequent rearrangements. DFT modeling has been used to rationalize complex cascades involving sequential cycloadditions followed by selective retro-[2+2] steps that ultimately lead to dearomatized products. semanticscholar.orgmdpi.com Other potential pathways for thiophene dearomatization include catalytic hydrogenation or oxidative processes that disrupt the aromatic sextet. magtech.com.cn Similarly, sigmatropic rearrangements, such as a researchgate.netresearchgate.net-sigmatropic rearrangement, could be envisioned under thermal or catalytic conditions, potentially involving the allyl group and the thiophene ring, leading to novel rearranged structures. nih.gov

Table 5: Potential Dearomatization and Rearrangement Pathways for Thiophene Derivatives

| Pathway | Mechanistic Feature | Potential Outcome |

| Catalytic Hydrogenation | Reduction of the thiophene ring using a metal catalyst (e.g., Pd, Ru) and H₂. | Formation of a saturated tetrahydrothiophene (B86538) ring. magtech.com.cn |

| Photochemical [2+2] Cycloaddition | Intramolecular reaction between the alkene and the thiophene π-system upon photoexcitation. semanticscholar.org | Formation of a fused or bridged polycyclic, non-aromatic structure. |

| Oxidative Dearomatization | Oxidation of the thiophene ring, often followed by nucleophilic attack. | Formation of functionalized, non-aromatic sulfur heterocycles. magtech.com.cn |

| Sigmatropic Rearrangement | A concerted pericyclic reaction involving the redistribution of π and σ electrons. nih.gov | Isomerization leading to a new connectivity of the carbon skeleton. |

Applications in Advanced Organic Synthesis and Materials Science Research

Role as a Precursor in Complex Organic Molecule Synthesis

The presence of both a halogenated aromatic ring and an alkene functional group makes 3-(3-Bromo-2-thienyl)-1-propene a versatile building block for the construction of more elaborate molecular architectures.

Building Block for Novel Heterocyclic Scaffolds

Brominated thiophenes are established precursors for the synthesis of fused and polycyclic heterocyclic systems. The bromine atom can be readily converted into an organometallic species (e.g., via lithium-halogen exchange) or participate directly in metal-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds, leading to the assembly of new ring systems. For instance, functionalized acylthiophenes can be converted into thieno[3,2-b]pyrroles, which are scaffolds of interest in medicinal chemistry. researchgate.net Similarly, reactions involving bromo-thiophenes and organoboron compounds have been employed to generate complex diazaborolyl-functionalized thiophenes. nih.gov The general strategy often involves the cyclization of functionalized thiophene (B33073) derivatives, a process for which this compound is a suitable starting point. rsc.org

Intermediacy in the Synthesis of Highly Functionalized Thiophene Derivatives

The synthesis of highly substituted thiophenes is crucial for tuning the electronic and physical properties of molecules in various applications. The bromine atom on the thiophene ring of this compound acts as a key functional group for introducing a wide range of substituents.

Research Findings:

Palladium-Catalyzed Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, are powerful methods for forming new C-C bonds. Brominated thiophenes are common substrates in these reactions, allowing for the introduction of aryl, vinyl, or alkyl groups. sigmaaldrich.comresearchgate.net

Metal-Halogen Exchange: The bromine atom can be swapped with a metal, typically lithium, by reacting it with an organolithium reagent like n-butyllithium. The resulting thienyl-lithium species is a potent nucleophile that can react with a variety of electrophiles to introduce new functional groups onto the thiophene ring. rsc.org

Cyclization Reactions: Recent synthetic methods have focused on the cyclization of functionalized alkynes to produce substituted thiophenes, showcasing advanced strategies to build upon the thiophene core. mdpi.com

These established methodologies are directly applicable to this compound, enabling its conversion into a diverse array of more complex thiophene derivatives while preserving the synthetically useful allyl side chain.

Precursor in Stereoselective Synthesis Methodologies

Stereoselective reactions, which control the three-dimensional arrangement of atoms, are fundamental to modern organic chemistry. A reaction is considered stereoselective if it preferentially forms one stereoisomer over others. masterorganicchemistry.comsaskoer.ca This can be further classified as enantioselective (favoring one enantiomer) or diastereoselective (favoring one diastereomer). saskoer.ca

The allyl group in this compound presents an opportunity for various stereoselective transformations, such as asymmetric dihydroxylation, epoxidation, or hydrogenation. While specific studies detailing the stereoselective reactions of this particular compound are not prevalent, the general principles of asymmetric catalysis are applicable. For instance, the bromination of cyclic alkenes can proceed stereospecifically, yielding distinct diastereomeric products. slideshare.net The outcome of such reactions is highly dependent on the reaction mechanism and the steric environment of the molecule. masterorganicchemistry.com The interaction between a chiral catalyst and the alkene can create a chiral environment, directing the reaction to favor the formation of one specific stereoisomer.

Contributions to Materials Science

Thiophene-based molecules are cornerstones of modern materials science, particularly in the field of organic electronics. Their ability to form extended π-conjugated systems imparts them with useful semiconducting properties.

Monomer for Conjugated Polymer Systems (e.g., Polythiophenes)

Polythiophenes are a major class of conducting polymers studied for their stability and versatile electronic properties. sigmaaldrich.com The polymerization of substituted thiophene monomers is a primary route to these materials. The bromine atom in this compound makes it a suitable monomer for metal-catalyzed polycondensation reactions like Stille and Suzuki polymerizations, which are common methods for synthesizing conjugated polymers. researchgate.net

Furthermore, the allyl side chain offers a secondary route for polymerization. It could potentially undergo vinyl-addition polymerization to create polymers with a saturated carbon backbone and pendant bromothienyl groups. This dual reactivity allows for the design of novel polymer architectures. For example, researchers have synthesized novel donor-π-bridge-acceptor type copolymers by polymerizing a thieno[3,2-b]thiophene (B52689) monomer with other aromatic units to create materials for organic photovoltaics. mdpi.com

Components in the Development of Organic Semiconductor Materials

Organic semiconductors are the active components in devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). cas.org Thiophene-based oligomers and polymers are among the most extensively researched p-type organic semiconductors due to their excellent charge transport properties and environmental stability. sigmaaldrich.com

The properties of these materials can be finely tuned by modifying the chemical structure of the thiophene building blocks, often by introducing different side chains. cas.org The this compound molecule can be incorporated into larger conjugated systems, where the thienyl unit contributes to the electronic backbone and the allyl group can be used to modify solubility or morphology. Designing novel π-conjugated polymers, including halogen-free variants, is an active area of research aimed at producing highly efficient and solution-processable materials for organic solar cells. nih.gov The development of new thiophene-based molecules is a key driver for advancing the performance of organic electronic devices. sigmaaldrich.com

Utilization in the Design and Synthesis of Non-Linear Optical (NLO) Active Materials

The chemical scaffold of this compound is a valuable building block in the synthesis of advanced non-linear optical (NLO) materials. Its inherent structural features, including the electron-rich thiophene ring and the reactive bromo- and allyl- functionalities, allow for its strategic incorporation into sophisticated chromophores designed to exhibit significant NLO responses. The development of such materials is crucial for a range of applications in photonics and optoelectronics, including optical switching and frequency conversion.

The primary approach for utilizing this compound in NLO materials involves its conversion into chalcone (B49325) derivatives. Chalcones are a class of organic compounds characterized by an α,β-unsaturated ketone system linking two aromatic rings. This "donor-π-acceptor" (D-π-A) or related architectures are fundamental to achieving high molecular hyperpolarizability (β), a key measure of a molecule's NLO activity.

In this context, the 3-bromo-2-thienyl moiety typically serves as part of the π-conjugated bridge or can be functionalized to act as an electron-donating or -withdrawing group. The allyl group can be chemically modified, for instance, through oxidation to a carbonyl group, to form the characteristic enone bridge of the chalcone structure. The bromine atom's presence is particularly noteworthy as it can facilitate further cross-coupling reactions to introduce different aryl groups, thereby tuning the electronic properties of the final molecule. Moreover, the bromine atom itself can influence the crystal packing of the material, which is a critical factor for second-order NLO phenomena like second-harmonic generation (SHG) that require a non-centrosymmetric crystal structure.

Research has demonstrated that chalcones incorporating a bromo-thienyl framework are promising candidates for NLO applications. For instance, the chalcone derivative (2E)-1-(3-Bromo-2-thienyl)-3-(4-chlorophenyl)prop-2-en-1-one has been synthesized and its crystal structure suggests suitability for NLO experiments due to the absence of an inversion center, a prerequisite for observing second-order NLO effects. researchgate.net

Further studies on closely related isomers, such as those derived from 5-bromo-2-thienyl precursors, provide quantitative insights into the NLO properties of this class of materials. These studies confirm that the strategic placement of donor and acceptor groups on the thienyl-chalcone backbone leads to materials with significant NLO responses.

A study on three thiophenyl chalcone derivatives, including (E)-1-(5-bromo-2-thienyl)-3-(3-chlorophenyl)prop-2-en-1-one (3C5B2SC), which is structurally similar to derivatives of the title compound, has provided detailed experimental data on their NLO properties. researchgate.net The investigation revealed that these materials exhibit high thermal stability and broad transparency in the visible region of the electromagnetic spectrum. researchgate.net Notably, one of the derivatives, 3C5B2SC, which crystallizes in a non-centrosymmetric space group, demonstrated a powder second-harmonic generation (SHG) intensity approximately 1.7 times that of urea, a standard reference material for NLO measurements. researchgate.net

The third-order NLO properties of these chalcones were also investigated using the Z-scan technique with a continuous wave laser at 532 nm. researchgate.net The results indicated significant nonlinear absorption and refraction, highlighting their potential for applications in optical limiting and all-optical switching. researchgate.net The key NLO parameters for these bromo-thienyl chalcones are summarized in the table below.

| Compound Name | Second-Harmonic Generation (SHG) Intensity (vs. Urea) | Nonlinear Absorption Coefficient (β) (cm/W) | Nonlinear Refractive Index (n₂) (cm²/W) | Third-Order NLO Susceptibility (χ⁽³⁾) (esu) |

| (E)-1-(5-bromo-2-thienyl)-3-(3-chlorophenyl)prop-2-en-1-one (3C5B2SC) | ~1.7 | ~10⁻⁴ | ~10⁻⁹ | ~10⁻⁷ |

| (E)-1-(5-bromo-2-thienyl)-3-(4-bromophenyl)prop-2-en-1-one (B5B2SC) | - | ~10⁻⁴ | ~10⁻⁹ | ~10⁻⁷ |

| (E)-1-(5-bromo-2-thienyl)-3-(2-methoxyphenyl)prop-2-en-1-one (2M5B2SC) | - | ~10⁻⁴ | ~10⁻⁹ | ~10⁻⁷ |

| Data sourced from a study on thiophenyl chalcone derivatives, which are structurally similar to compounds derived from this compound. researchgate.net |

These findings underscore the importance of this compound as a foundational element in the molecular engineering of new organic NLO materials. The ability to systematically modify its structure allows for the fine-tuning of the resulting chromophores' electronic and optical properties, paving the way for the development of next-generation photonic devices.

Q & A

Q. What are the optimal synthetic routes for preparing 3-(3-Bromo-2-thienyl)-1-propene derivatives, and how are reaction conditions optimized?

The synthesis typically involves condensation reactions between 1-(3-Bromo-2-thienyl)ethanone and aldehydes under basic conditions. For example, Harrison et al. synthesized a derivative by reacting 1-(3-Bromo-2-thienyl)ethanone with 1,3-benzodioxole-5-carbaldehyde in methanol with 10% KOH at 278 K for 4 hours, followed by recrystallization . Optimization includes controlling temperature (e.g., 278 K to minimize side reactions) and solvent selection (methanol for solubility). Purification via cold methanol washing and recrystallization ensures high yields (>75%) and purity .

Q. How are spectroscopic techniques (NMR, IR) employed to confirm the structure of this compound derivatives?

Key spectral features include:

- IR : C=O stretching at ~1645 cm⁻¹ and C-H aromatic stretches at ~3078 cm⁻¹ .

- ¹H NMR : Distinct coupling constants for the α,β-unsaturated ketone system (e.g., J = 16 Hz for trans-vinylic protons) and aromatic protons (δ 7.01–7.75 ppm) .

- 13C NMR : Signals for the bromothienyl group (C-Br at ~110 ppm) and carbonyl carbon (~190 ppm) .

Advanced Research Questions